molecular formula C7H8N4S B1405958 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine CAS No. 1538679-88-7

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1405958
CAS No.: 1538679-88-7
M. Wt: 180.23 g/mol
InChI Key: MBTJEFWVTLEVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The thiazole ring consists of sulfur and nitrogen atoms, while the pyrazole ring contains two nitrogen atoms. The combination of these rings in a single molecule can result in unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, which can lead to significant biochemical changes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for signal transduction pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, it can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of thiazole derivatives with pyrazole derivatives under specific conditions. One common method is the condensation of 2-aminothiazole with 4-chloromethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used to investigate biochemical pathways and cellular processes.

    Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds that contain thiazole or pyrazole rings:

The uniqueness of this compound lies in the combination of both thiazole and pyrazole rings, which can result in enhanced or novel biological activities compared to compounds containing only one of these rings.

Properties

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTJEFWVTLEVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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